Cas no 2060059-58-5 (3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid)

3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1H-1,2,4-Triazole-5-carboxylic acid, 3-[1-[(phenylmethoxy)carbonyl]-3-pyrrolidinyl]-
- 3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid
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- MDL: MFCD30488854
- インチ: 1S/C15H16N4O4/c20-14(21)13-16-12(17-18-13)11-6-7-19(8-11)15(22)23-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,20,21)(H,16,17,18)
- InChIKey: ZCDYLPHTQITFNM-UHFFFAOYSA-N
- ほほえんだ: N1C(C(O)=O)=NC(C2CCN(C(OCC3=CC=CC=C3)=O)C2)=N1
3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330962-0.5g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 0.5g |
$849.0 | 2023-09-04 | ||
Enamine | EN300-330962-1.0g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054581-1g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 95% | 1g |
¥4403.0 | 2023-03-11 | |
Enamine | EN300-330962-0.25g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 0.25g |
$814.0 | 2023-09-04 | ||
Enamine | EN300-330962-2.5g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 2.5g |
$1735.0 | 2023-09-04 | ||
Enamine | EN300-330962-1g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 1g |
$884.0 | 2023-09-04 | ||
Enamine | EN300-330962-5g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 5g |
$2566.0 | 2023-09-04 | ||
Enamine | EN300-330962-0.05g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 0.05g |
$744.0 | 2023-09-04 | ||
Enamine | EN300-330962-10.0g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 10.0g |
$3807.0 | 2023-02-23 | ||
Enamine | EN300-330962-0.1g |
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid |
2060059-58-5 | 0.1g |
$779.0 | 2023-09-04 |
3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid 関連文献
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3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acidに関する追加情報
Introduction to 3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid (CAS No. 2060059-58-5)
3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid, identified by its CAS number 2060059-58-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a triazole ring fused with a pyrrolidine moiety, further functionalized with a benzyloxy carbonyl group at the nitrogen atom. The unique structural features of this molecule make it a promising candidate for various biochemical and pharmacological applications.
The triazole core is a heterocyclic aromatic ring system that is widely recognized for its biological activity. Triazoles are known to exhibit a broad spectrum of pharmacological properties, including antifungal, antiviral, and anti-inflammatory effects. The incorporation of the triazole ring into the pyrrolidine scaffold enhances the compound's potential for interaction with biological targets, making it an attractive scaffold for drug discovery. The benzyloxy carbonyl group serves as a protective group for the amine functionality in the pyrrolidine ring, which can be later modified for further derivatization or coupling reactions in drug synthesis.
Recent advancements in medicinal chemistry have highlighted the importance of triazole-pyrrolidine hybrids as novel pharmacophores. These hybrid structures have shown remarkable efficacy in modulating various biological pathways, making them valuable tools in the development of new therapeutic agents. The specific arrangement of atoms in 3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid contributes to its unique chemical and biological properties, which are being extensively studied for their potential applications.
In the context of drug discovery, this compound has been explored for its potential role in inhibiting key enzymes and receptors involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The triazole-pyrrolidine core is particularly interesting because it can engage with multiple binding sites on biological targets, leading to synergistic effects that enhance therapeutic outcomes. Additionally, the presence of the benzyloxy carbonyl group allows for flexible chemical modifications, enabling researchers to fine-tune the compound's pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of 3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid that exhibit enhanced binding affinity and improved metabolic stability. These studies have provided valuable insights into the structural requirements necessary for optimal biological activity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the benzyloxy carbonyl group at the nitrogen atom of the pyrrolidine ring is a critical step in its synthesis, as it protects the amine functionality from unwanted side reactions during subsequent chemical modifications. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex triazole-pyrrolidine framework efficiently.
Evaluation of 3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid in preclinical studies has revealed promising results regarding its biological activity. In vitro assays have demonstrated that this compound exhibits inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various disease pathways. Furthermore, preliminary in vivo studies have shown that it can modulate cellular signaling pathways associated with inflammation and cell proliferation.
The structural versatility of this compound also makes it an excellent candidate for exploring structure-activity relationships (SAR). By systematically modifying different functional groups within the molecule, researchers can gain deeper insights into how specific structural features influence biological activity. This information is crucial for designing next-generation drugs with improved efficacy and reduced toxicity.
The growing interest in triazole-pyrrolidine hybrids reflects their immense potential as therapeutic agents. As more research is conducted on this class of compounds, new applications are likely to emerge across various therapeutic areas. The development of innovative synthetic strategies and computational tools will further accelerate progress in this field.
In conclusion,3-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid (CAS No. 2060059-58-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound and its derivatives,the future looks bright for leveraging these molecules to develop novel therapeutic interventions.
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